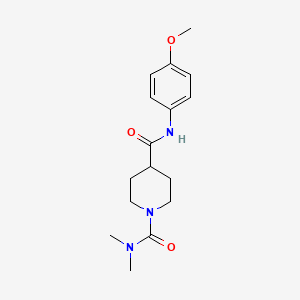
(3-amino-5-chloro-1-benzofuran-2-yl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-5-chloro-1-benzofuran-2-yl)(4-fluorophenyl)methanone, also known as MMF, is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMF belongs to the class of benzofuranone derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
The exact mechanism of action of (3-amino-5-chloro-1-benzofuran-2-yl)(4-fluorophenyl)methanone is not fully understood; however, it is believed to act by inhibiting various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. This compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3-amino-5-chloro-1-benzofuran-2-yl)(4-fluorophenyl)methanone in lab experiments is its potential therapeutic applications in various diseases. This compound has been extensively studied for its potential anti-tumor, anti-inflammatory, and neuroprotective effects. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects on normal cells at high concentrations.
Future Directions
There are several future directions for the research on (3-amino-5-chloro-1-benzofuran-2-yl)(4-fluorophenyl)methanone. One area of future research is the development of more potent and selective this compound analogs with improved therapeutic efficacy and reduced toxicity. Another area of future research is the investigation of the potential synergistic effects of this compound with other chemotherapeutic agents. In addition, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its toxicity. Finally, the potential role of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases, should be further investigated.
Synthesis Methods
(3-amino-5-chloro-1-benzofuran-2-yl)(4-fluorophenyl)methanone can be synthesized using a variety of methods, including the reaction of 3-amino-5-chloro-2-hydroxybenzofuran and 4-fluorobenzophenone in the presence of a Lewis acid catalyst. Another method involves the reaction of 3-amino-5-chloro-2-nitrobenzofuran and 4-fluorobenzophenone in the presence of a reducing agent such as iron powder.
Scientific Research Applications
(3-amino-5-chloro-1-benzofuran-2-yl)(4-fluorophenyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(3-amino-5-chloro-1-benzofuran-2-yl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2/c16-9-3-6-12-11(7-9)13(18)15(20-12)14(19)8-1-4-10(17)5-2-8/h1-7H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYBJMOGFOHEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[3-(5-chloro-2-thienyl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5372228.png)
![4-{2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-cyanovinyl}benzoic acid](/img/structure/B5372243.png)

![2-(4-methoxyphenyl)-N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5372252.png)
![3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5372272.png)

![5-[1-(methoxyacetyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372278.png)
![9,9-bis[4-(4-nitrophenoxy)phenyl]-9H-fluorene](/img/structure/B5372280.png)
![1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone](/img/structure/B5372287.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5372295.png)
![6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5372301.png)

![6-[2-(4-biphenylyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5372327.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5372328.png)